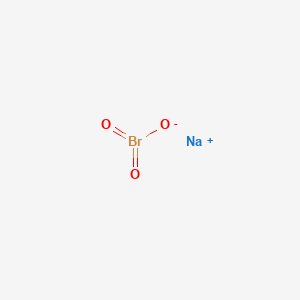

sodium;bromate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dichlorophenoxyacetic acid . It is a synthetic auxin, which is a type of plant hormone that regulates growth and development. This compound is widely used as a herbicide to control broadleaf weeds in agricultural and non-agricultural settings.

準備方法

Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenoxyacetic acid is typically synthesized through the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid under alkaline conditions to form the final product.

Industrial Production Methods: In industrial settings, the production of 2,4-Dichlorophenoxyacetic acid involves large-scale chlorination and subsequent reactions in controlled environments to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product.

化学反応の分析

Reaction with Iodine in Acidic Media

The reaction between sodium bromate and iodine in acidic conditions (pH 1.5–2.5) proceeds through four distinct stages :

Stage 1: Induction Period

-

Duration: 20–30 minutes (dependent on concentrations).

-

Process: Acidified bromate generates catalytic species (likely hypobromous acid, HOBr).

-

Effect of Additives:

Stage 2: Iodine Disappearance

Stage 3: Iodine Bromide Disappearance

Stage 4: Bromine Formation

-

Final Reaction:

5Br−+BrO3−+6H+→3Br2+3H2O -

Outcome: Slow bromine evolution due to residual Br⁻ and BrO₃⁻ .

Hazardous Reactions

NaBrO₃ exhibits violent reactivity with several substances:

Thermal Decomposition

At elevated temperatures (>381°C), sodium bromate decomposes with oxygen release:

2NaBrO3→2NaBr+3O2

Aqueous Reactivity and Stability

-

pH Dependence: Reactivity increases in acidic media (H⁺ catalyzes BrO₃⁻ reduction).

-

Incompatibilities: Avoid contact with reducing agents (e.g., sulfides, metal powders) to prevent uncontrolled exothermic reactions .

Environmental and Health Implications

科学的研究の応用

Textile Industry

Sodium bromate is widely utilized as a bleaching agent in the textile industry, particularly for natural fibers such as cotton, wool, and silk. Its effectiveness in removing colorants and impurities enhances the brightness and cleanliness of textiles. Additionally, it plays a crucial role in the dyeing process, especially with sulfur and vat dyes, where it acts as an oxidizing agent to improve color fastness and vibrancy .

Water Treatment

In water treatment processes, sodium bromate serves as a disinfectant and an oxidizing agent. It helps eliminate harmful microorganisms and organic pollutants from drinking water and wastewater, contributing to improved water quality and safety . Its role in generating brominated disinfection byproducts during ozonation processes is also noteworthy, raising concerns about potential health impacts at elevated exposure levels .

Gold Mining

Sodium bromate is employed in the gold mining industry as an oxidizing agent in the extraction of gold from ores. When used in conjunction with sodium bromide, it aids in dissolving gold particles during leaching processes, thereby facilitating their recovery .

Chemical Synthesis

In organic chemistry, sodium bromate acts as an oxidizing agent in various chemical reactions. It is integral to the synthesis of pharmaceuticals and specialty chemicals, where it facilitates the oxidation of organic compounds . Its application extends to analytical chemistry for titration methods and spectrophotometry, where it serves as a standard reagent for quantitative analysis .

Food Industry

In small quantities, sodium bromate is utilized as a flour improver and dough conditioner in baking. It enhances the strength and elasticity of dough, improving the texture and volume of baked goods like bread and pastries .

Health Implications and Toxicity

While sodium bromate has beneficial applications, its toxicity is a significant concern. Studies have documented cases of acute intoxication leading to severe health issues, including renal failure and auditory damage following ingestion . Notably, sodium bromate exposure has been linked to increased incidences of micronuclei formation in erythrocytes during toxicology studies on mice .

Toxicology Studies

A series of toxicology studies conducted on genetically modified mice demonstrated that exposure to sodium bromate resulted in significant health effects, including reduced body weight and increased frequencies of micronucleated erythrocytes . These findings underscore the compound's potential carcinogenicity and necessitate caution in its handling.

Human Intoxication Cases

Several human cases have highlighted the dangers associated with sodium bromate ingestion. One notable case involved a 34-year-old male who suffered severe neurological symptoms following intentional ingestion of sodium bromate . This incident illustrates the compound's acute toxicity and its impact on renal function.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Textile Industry | Bleaching agent for natural fibers; dyeing processes | Enhances brightness; improves color fastness |

| Water Treatment | Disinfectant; oxidizing agent | Eliminates microorganisms; improves safety |

| Gold Mining | Oxidizing agent for gold extraction | Facilitates recovery through leaching |

| Chemical Synthesis | Oxidizing agent for organic reactions | Aids in pharmaceutical production |

| Food Industry | Flour improver; dough conditioner | Enhances texture; improves volume |

作用機序

2,4-Dichlorophenoxyacetic acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It binds to auxin receptors in plants, leading to uncontrolled cell division and growth, ultimately causing the death of the targeted weeds. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.

類似化合物との比較

2,4,5-Trichlorophenoxyacetic acid: Another synthetic auxin with similar herbicidal properties but with an additional chlorine atom.

Mecoprop: A phenoxy herbicide with similar applications but different structural features.

Uniqueness: 2,4-Dichlorophenoxyacetic acid is unique due to its specific chlorination pattern, which provides it with distinct herbicidal properties and a broad spectrum of activity against various broadleaf weeds. Its effectiveness, relatively low cost, and ease of synthesis make it a widely used herbicide in agriculture.

特性

IUPAC Name |

sodium;bromate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrHO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXNAKZDHHEHPC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)=O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[O-]Br(=O)=O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。